1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-ol
Overview
Description
1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-ol is a chemical compound that features a cyclopentane ring substituted with a hydroxyl group and a 1,4-diazepane moiety. This compound is of interest due to its unique structure, which combines a cyclic alcohol with a diazepane ring, potentially offering a range of chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with 1,4-diazepane in the presence of a reducing agent. The reaction typically proceeds as follows:
Formation of the Intermediate: Cyclopentanone is reacted with 1,4-diazepane in the presence of a base such as sodium hydride to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The diazepane ring can interact with various enzymes and receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[(1,4-Diazepan-1-yl)methyl]cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-ol is unique due to its combination of a cyclopentane ring with a hydroxyl group and a diazepane ring. This unique structure offers distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(1,4-diazepan-1-ylmethyl)cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c14-11(4-1-2-5-11)10-13-8-3-6-12-7-9-13/h12,14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDFMLRZWZDPLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCCNCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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